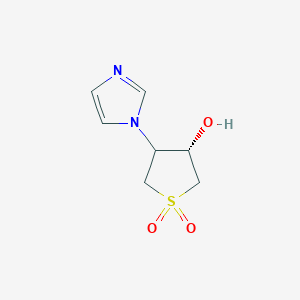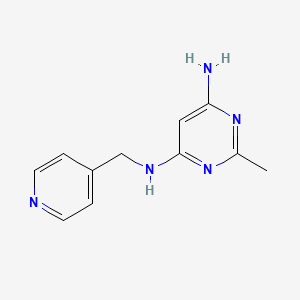
(3S)-3-Hydroxy-4-(1H-imidazol-1-yl)tetrahydrothiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Hydroxy-4-(1H-imidazol-1-yl)tetrahydrothiophene 1,1-dioxide is a heterocyclic compound that features a tetrahydrothiophene ring fused with an imidazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Hydroxy-4-(1H-imidazol-1-yl)tetrahydrothiophene 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydroxy-substituted tetrahydrothiophene with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may be optimized by adjusting parameters such as temperature, pressure, and reaction time to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-Hydroxy-4-(1H-imidazol-1-yl)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various imidazole derivatives.
Applications De Recherche Scientifique
(3S)-3-Hydroxy-4-(1H-imidazol-1-yl)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of (3S)-3-Hydroxy-4-(1H-imidazol-1-yl)tetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group and imidazole ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole Derivatives: Compounds such as 1H-imidazole and its substituted derivatives share structural similarities.
Tetrahydrothiophene Derivatives: Compounds like tetrahydrothiophene and its hydroxylated forms are structurally related.
Uniqueness
What sets (3S)-3-Hydroxy-4-(1H-imidazol-1-yl)tetrahydrothiophene 1,1-dioxide apart is the combination of the tetrahydrothiophene ring with the imidazole moiety, providing unique chemical and biological properties that are not observed in simpler derivatives.
Propriétés
Formule moléculaire |
C7H10N2O3S |
|---|---|
Poids moléculaire |
202.23 g/mol |
Nom IUPAC |
(3S)-4-imidazol-1-yl-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C7H10N2O3S/c10-7-4-13(11,12)3-6(7)9-2-1-8-5-9/h1-2,5-7,10H,3-4H2/t6?,7-/m1/s1 |
Clé InChI |
XPHRAVRSPDGVPF-COBSHVIPSA-N |
SMILES isomérique |
C1[C@H](C(CS1(=O)=O)N2C=CN=C2)O |
SMILES canonique |
C1C(C(CS1(=O)=O)O)N2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 3-(4-bromo-2,5-difluorophenyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13351656.png)




![6-(2,4-Dichlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351695.png)

![N-(1-cyanocyclohexyl)-2-({5-[(2,3-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13351704.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B13351714.png)



